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molecular formula C14H12N2O2 B8480251 1h-Isoindol-1-one,7-amino-2,3-dihydro-4-(4-hydroxyphenyl)-

1h-Isoindol-1-one,7-amino-2,3-dihydro-4-(4-hydroxyphenyl)-

Cat. No. B8480251
M. Wt: 240.26 g/mol
InChI Key: OFKPYTUVKYYCSS-UHFFFAOYSA-N
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Patent
US07745641B2

Procedure details

In a similar manner to Step 1 of Example 152, 7-amino-4-bromoisoindolinone (200 mg, 0.880 mmol) was dissolved in dimethoxyethane (14 mL); and the solution was treated with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaboran-2-yl)phenol (387 mg, 1.76 mmol), [bis(diphenylphosphino)ferrocene]dichloropalladium (57.4 mg, 0.0704 mmol), potassium carbonate (607 mg, 4.40 mmol) and water (0.32 mL), followed by purification by slurry using chloroform to obtain 7-amino-4-(4-hydroxyphenyl)isoindolinone (192 mg, yield 91%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
[Compound]
Name
4-(4,4,5,5-tetramethyl-1,3,2-dioxaboran-2-yl)phenol
Quantity
387 mg
Type
reactant
Reaction Step Two
[Compound]
Name
[bis(diphenylphosphino)ferrocene]dichloropalladium
Quantity
57.4 mg
Type
reactant
Reaction Step Two
Quantity
607 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.32 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5](Br)=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2.[C:13](=[O:16])([O-])[O-].[K+].[K+].O>C(COC)OC>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:2]2[CH:3]=[CH:4][C:13]([OH:16])=[CH:9][CH:10]=2)=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC=1C=CC(=C2CNC(C12)=O)Br
Name
Quantity
14 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
4-(4,4,5,5-tetramethyl-1,3,2-dioxaboran-2-yl)phenol
Quantity
387 mg
Type
reactant
Smiles
Name
[bis(diphenylphosphino)ferrocene]dichloropalladium
Quantity
57.4 mg
Type
reactant
Smiles
Name
Quantity
607 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.32 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification by slurry

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C2CNC(C12)=O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 192 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 181.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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